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Introduction
Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1, is a

transmembrane protein primarily expressed in the central nervous system (CNS) that plays a

crucial role in regulating neuronal survival, differentiation, and neuroinflammation.[1][2] Its

endogenous ligands, pleiotrophin (PTN) and midkine (MK), inhibit its phosphatase activity,

leading to increased tyrosine phosphorylation of downstream substrates.[1] This signaling axis

is a promising therapeutic target for various CNS disorders. MY10 is a recently developed

small-molecule, blood-brain barrier-permeable inhibitor of RPTPβ/ζ that mimics the action of

PTN and MK.[1][3] By interacting with the intracellular phosphatase domain 1 (PD1) of RPTPβ/

ζ, MY10 selectively inhibits its catalytic activity, thereby modulating downstream signaling

pathways.[1][2] This technical guide provides a comprehensive overview of MY10, including its

quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Data
The following tables summarize the key quantitative data for MY10, highlighting its potency,

selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of MY10
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Target IC50 (μM) Assay Type Notes

RPTPβ/ζ ~ 0.1
In vitro phosphatase

assay

Potent inhibition of the

primary target.[3]

PTP1B > 10
In vitro phosphatase

assay

Demonstrates

selectivity over

PTP1B.[3]

Other PTPs
Not extensively

reported
-

A comprehensive

selectivity profile

against a wider panel

of PTPs is not yet

publicly available.

Table 2: Pharmacokinetic and In Vivo Data for MY10

Parameter Value Species
Administration
Route

Notes

Brain-to-Plasma

Ratio
3:1 Mouse Oral gavage

Indicates

excellent blood-

brain barrier

penetration.[3]

Effective In Vivo

Dose
60 - 90 mg/kg Mouse Oral gavage

Used in models

of Alzheimer's

disease and

alcohol

consumption.[2]

[3]

Vehicle

10% dehydrated

ethanol, 20%

polysorbate 80,

70% PEG-300

Mouse Oral gavage

A common

vehicle for in vivo

administration of

MY10.[2]

Signaling Pathways and Mechanism of Action
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MY10 exerts its effects by inhibiting the phosphatase activity of RPTPβ/ζ, which in turn

increases the phosphorylation of its downstream substrates. This modulation of signaling

cascades is central to its therapeutic potential.

RPTPβ/ζ Signaling Pathway
The binding of endogenous ligands (PTN, MK) or the action of inhibitors like MY10 on the

intracellular domain of RPTPβ/ζ leads to the inactivation of its phosphatase function. This

results in the increased phosphorylation of key substrates such as Anaplastic Lymphoma

Kinase (ALK), Tyrosine Kinase Receptor A (TrkA), and the Src family kinase Fyn. The

phosphorylation of these substrates triggers downstream signaling cascades involved in

neuronal survival, differentiation, and modulation of neuroinflammation.
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Caption: RPTPβ/ζ signaling pathway and its inhibition by MY10.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of

MY10.

In Vitro RPTPβ/ζ Phosphatase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like MY10 against RPTPβ/

ζ. A common method utilizes a fluorogenic substrate.

Materials:

Recombinant human RPTPβ/ζ catalytic domain

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate -

DiFMUP)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

MY10 stock solution (in DMSO)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of MY10 in the assay buffer. Also, prepare a vehicle control (DMSO)

and a no-enzyme control.

Add 25 µL of the diluted MY10 or control to the wells of the microplate.

Add 25 µL of the recombinant RPTPβ/ζ enzyme solution to each well (except the no-enzyme

control) and incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 50 µL of the DiFMUP substrate solution to all wells.

Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and

an emission wavelength of 460 nm in kinetic mode for 30-60 minutes.

Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).

Determine the percent inhibition for each concentration of MY10 relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the MY10 concentration and fit the data to

a dose-response curve to calculate the IC50 value.

Start Prepare serial dilutions
of MY10

Add MY10/controls
to 96-well plate

Add RPTPβ/ζ enzyme
(incubate 15 min) Add DiFMUP substrate Measure fluorescence

(kinetic mode) Calculate reaction rates Determine % inhibition Calculate IC50 value End

Click to download full resolution via product page

Caption: Workflow for the in vitro phosphatase inhibition assay.

Neurite Outgrowth Assay in SH-SY5Y Cells
This cell-based assay assesses the effect of MY10 on neuronal differentiation and neurite

extension.

Materials:

SH-SY5Y human neuroblastoma cells

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM Retinoic Acid)

MY10 stock solution (in DMSO)

96-well cell culture plates

Fixation solution (e.g., 4% paraformaldehyde)
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Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody against a neuronal marker (e.g., β-III tubulin)

Fluorescently labeled secondary antibody

Nuclear stain (e.g., DAPI)

High-content imaging system

Procedure:

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Replace the growth medium with differentiation medium containing various concentrations of

MY10 or vehicle control (DMSO).

Culture the cells for 3-5 days to induce neurite outgrowth, replacing the medium with fresh

differentiation medium and MY10/vehicle every 2 days.

Fix, permeabilize, and block the cells.

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody

and DAPI.

Acquire images using a high-content imaging system.

Analyze the images using appropriate software to quantify neurite length, number of neurites

per cell, and number of branch points.

Western Blot Analysis of Phosphorylated ALK and TrkA
This method is used to detect the increase in phosphorylation of RPTPβ/ζ substrates in

response to MY10 treatment.

Materials:
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SH-SY5Y cells or other relevant cell line

Cell lysis buffer containing protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-p-ALK (Tyr1278), anti-total ALK, anti-p-TrkA (Tyr490), anti-total TrkA,

and a loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Culture SH-SY5Y cells and treat with MY10 (e.g., 1 µM) for a specified time (e.g., 5 minutes

to 1 hour).

Lyse the cells and quantify the protein concentration.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies for 1 hour at room temperature.
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Wash the membrane and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels and the loading control.

In Vivo Mouse Model of Spinal Cord Injury
This protocol outlines a general procedure for evaluating the therapeutic efficacy of MY10 in a

mouse model of spinal cord injury.

Animals:

Adult female C57BL/6 mice

Procedure:

Spinal Cord Injury: Anesthetize the mice and perform a laminectomy at the T9-T10 vertebral

level to expose the spinal cord. Induce a contusion or compression injury using a

standardized impactor device.

MY10 Treatment: Administer MY10 (e.g., 60 mg/kg) or vehicle via oral gavage starting at a

specified time point post-injury (e.g., 1 hour) and continue daily for a defined period (e.g., 14

or 28 days).

Behavioral Assessment: Evaluate locomotor recovery at regular intervals using a

standardized scale such as the Basso Mouse Scale (BMS) for locomotion.

Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord

tissue. Process the tissue for histological analysis, including staining for neuronal markers,

glial scarring (e.g., GFAP), and inflammatory markers (e.g., Iba1).

Data Analysis: Compare the behavioral scores and histological quantifications between the

MY10-treated and vehicle-treated groups to assess the therapeutic effects of MY10.
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Caption: Experimental workflow for an in vivo spinal cord injury study.

Synthesis of MY10
MY10 (designated as compound 10a in the primary literature) is synthesized via a multi-step

process. The general synthetic route involves the formation of a 1,2,4-oxadiazole ring system

from a piperidine-4-carboximidamide intermediate and a substituted benzoic acid derivative.
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The synthesis is described by Pastor et al. in the European Journal of Medicinal Chemistry

(2018).[3]

A plausible synthetic outline is as follows:

Formation of the Amidoxime: 4-cyanopiperidine is reacted with hydroxylamine to form the

corresponding piperidine-4-carboximidamide.

Acylation: The amidoxime is then acylated with 4-bromobenzoyl chloride.

Cyclization: The resulting O-acylamidoxime undergoes thermal or base-catalyzed cyclization

to form the 4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)piperidine core.

Guanidinylation: The piperidine nitrogen is then converted to a guanidine group to yield the

final product, MY10.

Conclusion
MY10 is a potent and selective inhibitor of RPTPβ/ζ with excellent CNS penetration. Its ability

to modulate key signaling pathways involved in neuronal function and neuroinflammation

makes it a valuable research tool and a promising therapeutic candidate for a range of

neurological disorders. The data and protocols provided in this guide are intended to facilitate

further research into the mechanism and therapeutic potential of MY10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [MY10: A Selective RPTPβ/ζ Inhibitor for CNS
Disorders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12430409#my10-as-a-selective-rptp-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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